
(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their diverse pharmacological activities, including analgesic and antitussive properties. The tartrate salt form enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from basic organic molecules. The process may include:
Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through cyclization reactions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via nucleophilic substitution or coupling reactions.
Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for potential therapeutic effects, such as pain relief and cough suppression.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” involves binding to specific molecular targets, such as opioid receptors. This binding triggers a cascade of intracellular events that lead to the compound’s pharmacological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of pain signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core.
Codeine: Another morphinan derivative with antitussive properties.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is unique due to the presence of the pyridyl group, which may enhance its binding affinity and selectivity for certain receptors. The tartrate salt form also improves its solubility and stability, making it more suitable for various applications.
Propriétés
Numéro CAS |
63868-32-6 |
|---|---|
Formule moléculaire |
C27H34N2O7 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(2-pyridin-4-ylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C23H28N2O.C4H6O6/c26-19-5-4-18-15-22-20-3-1-2-9-23(20,21(18)16-19)10-14-25(22)13-8-17-6-11-24-12-7-17;5-1(3(7)8)2(6)4(9)10/h4-7,11-12,16,20,22,26H,1-3,8-10,13-15H2;1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+,23+;1-,2-/m01/s1 |
Clé InChI |
ZLYUUULYWWOPHJ-BNXVUDNTSA-N |
SMILES isomérique |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


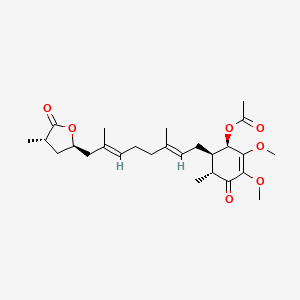
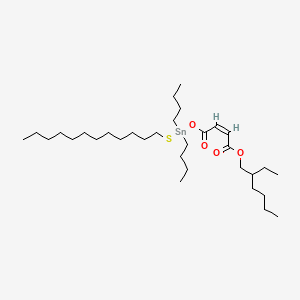
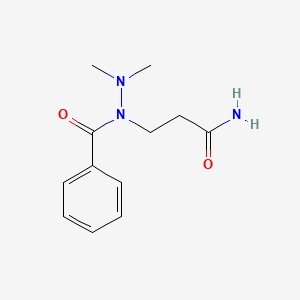
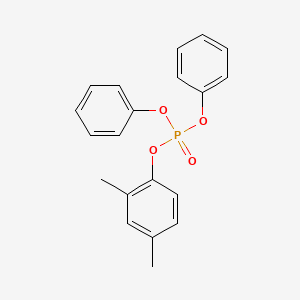
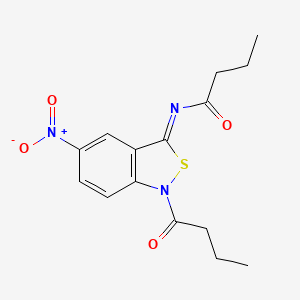
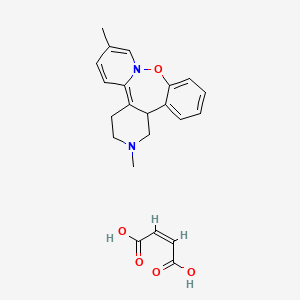
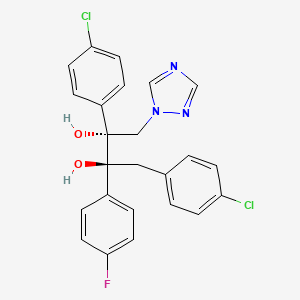
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
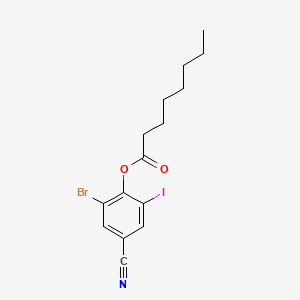
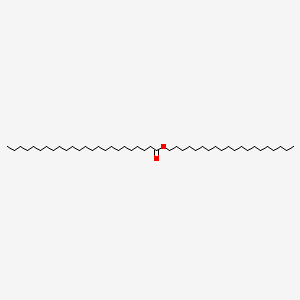
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
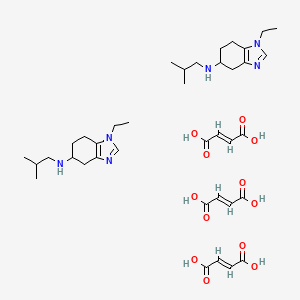
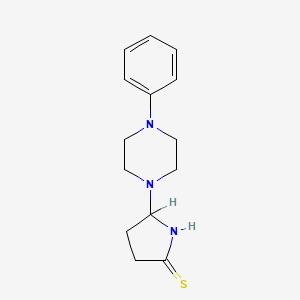
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
